For example, one paper describes the synthesis of 3-[(4-Substituted)(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-ones, which involves reacting oxazolidin-2-one with phosphorus oxychloride to form bis-(2-oxo-1,3-oxazolidin-3-yl)-phosphonic chloride. This intermediate is then reacted with various amines, including heterocyclic aromatic and aliphatic amines, to produce the final compounds [].
Another paper details the synthesis of (4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401) as a novel PET imaging agent. While the synthesis is complex and multi-step, it highlights the potential for incorporating diverse functionalities onto similar pyrrolidin-2-one structures [].
For instance, the paper discussing the crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one reveals that the oxazolidinone ring adopts an envelope conformation [].
In another example, DFT calculations were employed to study the conformational analysis and energy gap of 4-(4-(2-(4-substitutedphenyl)-4-oxothiazolidin-3-yl)benzyl)oxazolidin-2-one derivatives, providing insights into their stability and electronic properties [].
One study investigates the regioselectivity of trifluoroethanol-promoted intramolecular N-Boc-epoxide cyclization. This reaction is shown to generate 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones depending on the substitution pattern of the epoxide [].
Another paper explores the use of a valine-derived lithiated 3-methylthiomethyl-1,3-oxazolidin-2-one for the enantioselective nucleophilic hydroxymethylation, formylation, and alkoxycarbonylation of aldehydes. This demonstrates the potential of chiral oxazolidin-2-ones in asymmetric synthesis [].
For example, the paper describing the discovery of (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one, a potent α7 nicotinic acetylcholine receptor agonist, suggests that the molecule binds to the receptor's active site and mimics the action of acetylcholine, leading to downstream signaling events [].
Additionally, the research on (4S,5S)-5-[(4S,5S)-5-(4-fluorophenyl)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]benzene-1,3-dicarbonitrile, a potent Δ-5 desaturase inhibitor, suggests that the molecule binds to the enzyme's active site and blocks its catalytic activity, leading to a decrease in the production of specific fatty acids [].
Pharmaceutical Research: Oxazolidinones are well-known for their antibacterial activity. Linezolid, a prominent example, is used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics []. The structural similarity of 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one to known antibiotics suggests its potential as a starting point for developing novel antibacterial agents.
Medicinal Chemistry: The 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one scaffold can be modified and incorporated into various molecular frameworks to modulate their pharmacological properties. This is evident in the development of (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a potent and selective α7 nicotinic acetylcholine receptor agonist for potential use in treating cognitive disorders and schizophrenia [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: